molecular formula C11H12N4O2 B2523609 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 890007-17-7

3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2523609
CAS No.: 890007-17-7
M. Wt: 232.243
InChI Key: SZYCAKVFPAJAHK-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a pyrazole core substituted at position 3 with a 3-methoxyphenyl group and at position 5 with a carbohydrazide moiety. Pyrazole-carbohydrazides are widely studied for their pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities, as well as non-pharmacological applications like corrosion inhibition .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-8-4-2-3-7(5-8)9-6-10(15-14-9)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYCAKVFPAJAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3-(3-Hydroxyphenyl)-1H-pyrazole-5-carbohydrazide.

    Reduction: 3-(3-Aminophenyl)-1H-pyrazole-5-carbohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity
Recent studies have demonstrated that 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties against various pathogens. In vitro evaluations have shown broad-spectrum activity, particularly against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus1530
Escherichia coli2040
Pseudomonas aeruginosa2550
Candida albicans3060

The compound's efficacy against Staphylococcus aureus and Escherichia coli indicates its potential as a therapeutic agent in treating infections.

Anticancer Activity
Research has indicated that this compound may possess anticancer properties. A study evaluated its effects on A549 lung cancer cells, revealing that it inhibited cell growth and induced apoptosis. The compound's ability to disrupt cancer cell proliferation positions it as a candidate for further development in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Therapeutic Applications

Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory activity through various models, including carrageenan-induced paw edema in rats. These studies suggest that it may serve as an effective anti-inflammatory agent comparable to standard drugs like indomethacin .

Potential in Drug Development
Due to its diverse biological activities, this compound is being investigated for potential applications in drug development. Its unique structural features allow for modifications that could enhance efficacy and selectivity towards specific targets.

Case Studies

  • Study on Anticancer Activity : A recent investigation reported that derivatives of pyrazole compounds, including this compound, exhibited significant inhibition of A549 cell growth, with specific derivatives showing higher potency .
  • Evaluation of Antimicrobial Effects : In a comparative study, this compound was tested against several bacterial strains, demonstrating promising results that support its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors. The methoxyphenyl group can enhance its binding affinity to certain biological targets, while the pyrazole ring can interact with active sites of enzymes or receptors.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Receptor Binding: It may bind to receptors such as G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carbohydrazide Derivatives

Structural and Functional Modifications

The biological and chemical properties of pyrazole-carbohydrazides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Key Pyrazole-Carbohydrazide Derivatives and Their Properties
Compound Name/Structure Substituents Biological Activity/Application Key Findings Reference
3-(3-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide 3-Methoxyphenyl (position 3), carbohydrazide (position 5) Base compound for derivatization Electron-donating methoxy group enhances solubility and potential hydrogen bonding. N/A
(E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl (position 3), 4-tert-butylbenzyl (position 1) Anticancer (A549 lung cancer cells) High growth inhibition (IC₅₀ = 1.2 µM) via apoptosis induction. Chlorophenyl enhances lipophilicity; tert-butyl improves metabolic stability.
3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide 2,4-Dichlorophenyl (position 3), indol-3-yl hydrazone Structural analog (potential DNA intercalation) Dichlorophenyl increases electron-withdrawing effects; indole moiety may enable π-π stacking.
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde derivatives 3-Chlorophenyl (position 1), 4-methoxyphenyl (position 3) Anti-inflammatory (prostaglandin inhibition) 5 mg/kg dose showed 78% inflammation reduction (vs. celecoxib). Chlorine enhances target affinity; methoxy balances solubility.
5-Methyl-1H-pyrazole-3-carbohydrazide (MPC) Methyl (position 5), carbohydrazide (position 3) Corrosion inhibition (mild steel in HCl) 95% inhibition efficiency at 10⁻³ M. Adsorbs on metal surfaces via lone pairs on N and O atoms.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (e.g., -Cl): Chlorophenyl substituents (e.g., 4-chlorophenyl in ) increase lipophilicity and metabolic stability, favoring membrane penetration and target binding .
  • Steric Effects: Bulky groups like tert-butyl () or benzyloxy () improve resistance to enzymatic degradation but may reduce binding affinity if steric hindrance occurs .

Biological Activity

3-(3-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol
  • Structural Features : The compound features a pyrazole ring with a methoxyphenyl group and a carbohydrazide moiety, contributing to its unique biological profile.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antitumor Activity

Several studies have demonstrated the compound's ability to induce apoptosis in cancer cells. For instance, a study reported that it effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, by triggering apoptotic pathways.

Antimicrobial Effects

The compound has also shown promising antimicrobial activity against both bacterial and fungal strains. In vitro tests indicated effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound has been evaluated for anti-inflammatory effects. It demonstrated significant inhibition of inflammation in animal models, comparable to standard anti-inflammatory drugs like ibuprofen .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound is believed to modulate signaling pathways involved in cell survival and apoptosis, particularly through the regulation of caspases and other apoptotic factors . Additionally, its structure allows for π-π stacking interactions with DNA, enhancing its efficacy as an antitumor agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and substituted pyrazoles. Various synthetic routes have been explored to optimize yield and purity, including the use of copper catalysts for improved efficiency .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberUnique Features
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid14678-95-6Contains an amino group that may enhance solubility and reactivity.
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate1316754-26-3An ester derivative that may exhibit different pharmacokinetics.
N'-(2-hydroxy-3-methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide303106-41-4Features an additional hydroxyl group that could impact biological activity.

Case Studies

  • Antitumor Efficacy : A study involving the treatment of human breast cancer cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MIC) against S. aureus at levels comparable to conventional antibiotics, highlighting its potential as an alternative therapeutic option .

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